molecular formula C23H28N6OS B12829189 N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide

N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide

Cat. No.: B12829189
M. Wt: 436.6 g/mol
InChI Key: TVKGACZKSOSIKZ-UHFFFAOYSA-N
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Description

N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a diazabicyclo octane moiety, a phenethyl group, and a thieno pyrazine core, making it a subject of interest for researchers exploring novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the diazabicyclo octane intermediate, followed by its coupling with a phenethyl group. The thieno pyrazine core is then introduced through a series of cyclization reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality and quantity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting protein kinases and modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide stands out due to its unique combination of structural features, which confer specific biochemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .

Properties

Molecular Formula

C23H28N6OS

Molecular Weight

436.6 g/mol

IUPAC Name

7-amino-N-[2-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)phenyl]ethyl]-3-ethylthieno[2,3-b]pyrazine-6-carboxamide

InChI

InChI=1S/C23H28N6OS/c1-2-15-11-26-20-19(24)21(31-23(20)28-15)22(30)25-10-9-14-3-7-18(8-4-14)29-12-16-5-6-17(13-29)27-16/h3-4,7-8,11,16-17,27H,2,5-6,9-10,12-13,24H2,1H3,(H,25,30)

InChI Key

TVKGACZKSOSIKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=C(SC2=N1)C(=O)NCCC3=CC=C(C=C3)N4CC5CCC(C4)N5)N

Origin of Product

United States

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